2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a diethoxyphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves several steps:
Formation of the Phenoxy Group: The initial step involves the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This is followed by the reaction with an appropriate alkylating agent to introduce the phenoxy group.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This is typically achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under specific conditions.
Coupling Reaction: The final step involves coupling the phenoxy and oxadiazole intermediates with a propanamide linker. This is usually done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can be compared with other similar compounds:
2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: This compound has a similar phenoxy group but differs in the presence of a trifluoromethyl group and an acetanilide moiety.
(4-chloro-2-methylphenoxy)acetic acid sodium salt: This compound features a similar phenoxy group but is used primarily as a herbicide.
Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar phenoxy group but includes a benzothiophene ring and is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24ClN3O5 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C22H24ClN3O5/c1-5-28-18-10-7-15(12-19(18)29-6-2)20-21(26-31-25-20)24-22(27)14(4)30-16-8-9-17(23)13(3)11-16/h7-12,14H,5-6H2,1-4H3,(H,24,26,27) |
InChI Key |
NGODDNALUSUTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)OCC |
Origin of Product |
United States |
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